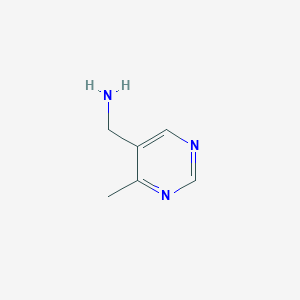
(4-Methylpyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpyrimidin-5-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H9N3 It features a pyrimidine ring substituted with a methyl group at the 4-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrimidin-5-yl)methanamine typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonia. The process can be summarized as follows:
Starting Materials: 4-Methylpyrimidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide.
Procedure: 4-Methylpyrimidine is reacted with formaldehyde and ammonia in an aqueous solution. The mixture is heated to promote the formation of the methanamine group at the 5-position of the pyrimidine ring.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylpyrimidin-5-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyrimidin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
(4-Amino-5-methylpyrimidine): Contains an amino group instead of a methanamine group.
(4-Methylpyrimidin-5-yl)methanol: Features a hydroxymethyl group instead of a methanamine group.
Uniqueness
(4-Methylpyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylpyrimidin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOITEPHVJPFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904627.png)

![5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine](/img/structure/B7904639.png)
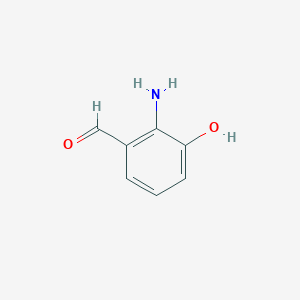
![Pyrazolo[1,5-c]pyrimidin-7-ylamine](/img/structure/B7904666.png)
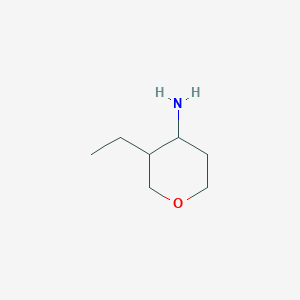

![5-Oxa-spiro[2.5]oct-8-ylamine](/img/structure/B7904681.png)
![4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)
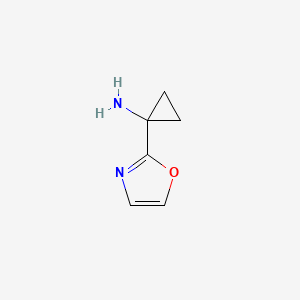
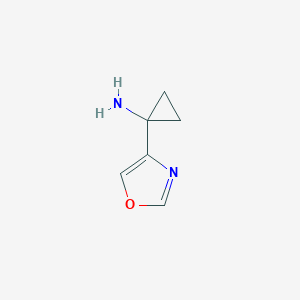
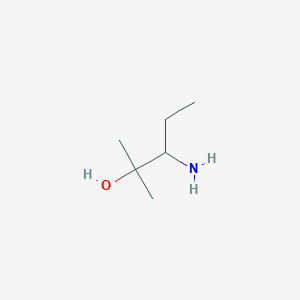
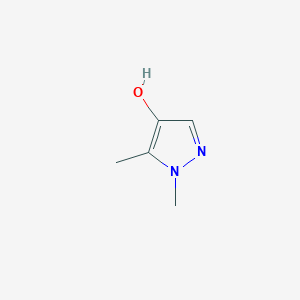
![4-Azabicyclo[5.1.0]octane](/img/structure/B7904718.png)
